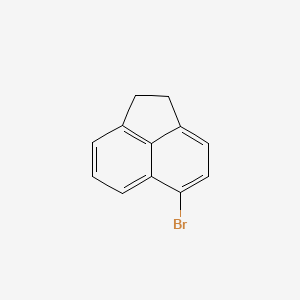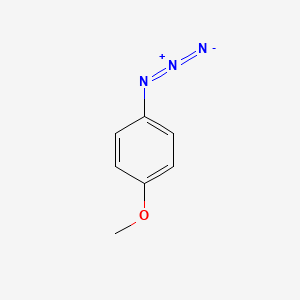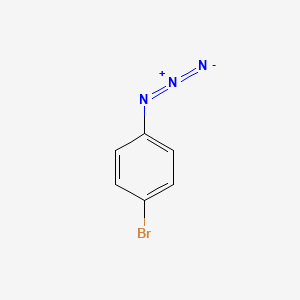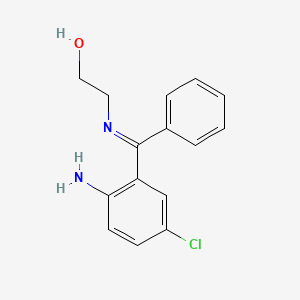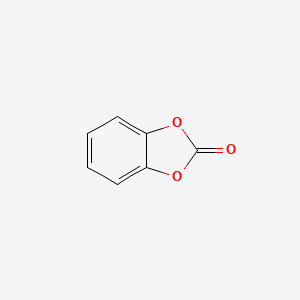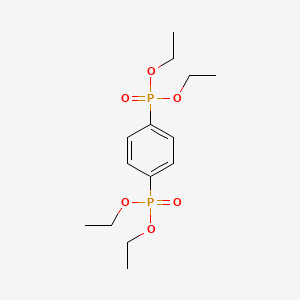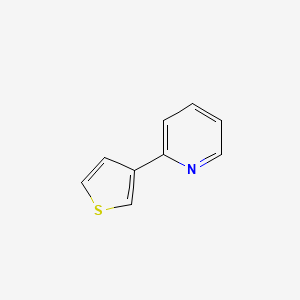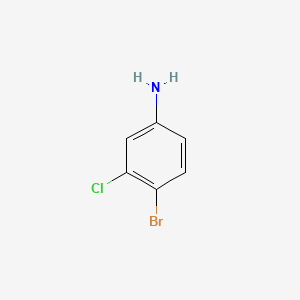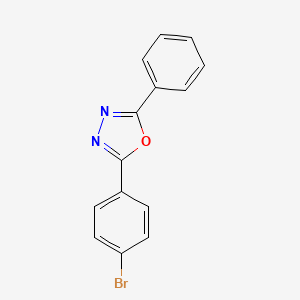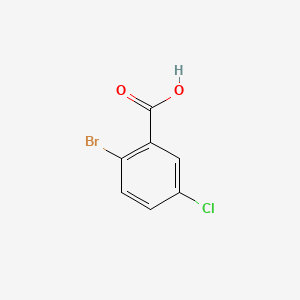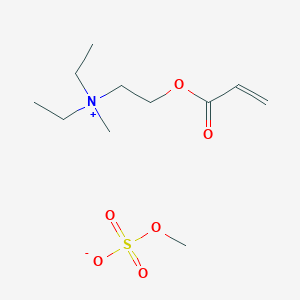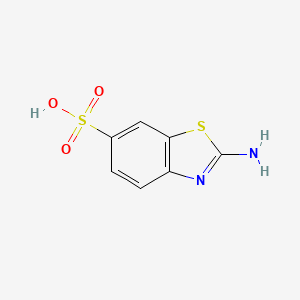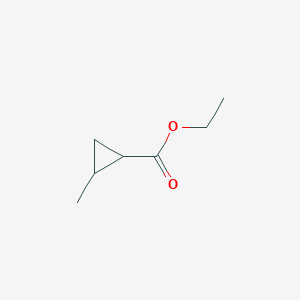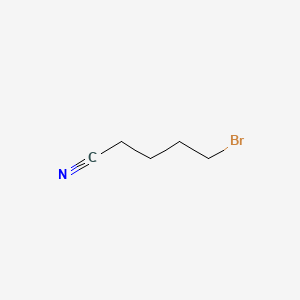
5-Bromopentanenitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-Bromopentanenitrile and its derivatives, such as 5-bromopenta-2,4-diynenitrile, has been reported through high-yielding procedures. Notably, a straightforward synthesis method leading to the high-yielding production of 5-bromopenta-2,4-diynenitrile has been developed. This compound demonstrates unique reactivity towards terminal alkynes in the presence of copper and palladium co-catalysts, leading to the formation of diene and benzofulvene scaffolds with unprecedented structures verified by X-ray crystallography. Theoretical calculations suggest that the benzofulvene formation follows a hexa-dehydro Diels-Alder (HDDA)-type mechanism, highlighting an example of unanticipated reactivity enhancing chemical complexity (Kerisit et al., 2015).
Wissenschaftliche Forschungsanwendungen
-
Application in the Production of 5-Bromo-pentanoic Acid
- Scientific Field : Organic Chemistry
- Summary of the Application : 5-Bromovaleronitrile is used to produce 5-Bromo-pentanoic acid . This is a simple chemical reaction where the nitrile group (-CN) is hydrolyzed to form a carboxylic acid group (-COOH).
- Results or Outcomes : The outcome of this reaction is the formation of 5-Bromo-pentanoic acid from 5-Bromovaleronitrile . The yield and purity of the product can vary depending on the reaction conditions.
-
Application in Photocatalysis
- Scientific Field : Photocatalysis
- Summary of the Application : 5-Bromopentanenitrile has been used in photocatalysis research, specifically in the context of pillar[n]arene-based photocatalysis .
- Methods of Application : The inclusion of 5-Bromopentanenitrile by the cavity of pillar[5]arene shortens the distance between the substrate and the photocatalyst moiety, leading to a reduction in reaction time .
- Results or Outcomes : The use of 5-Bromopentanenitrile in this context improves the water-solubility of substrates and functional molecules, thereby enhancing the efficiency of the photocatalytic reaction .
-
Application in Photoredox-Catalysed Reductive Dehalogenations
- Scientific Field : Organic Chemistry
- Summary of the Application : 5-Bromopentanenitrile is used in photoredox-catalysed reductive dehalogenations . This involves the use of light to catalyze the removal of halogens (in this case, bromine) from organic compounds.
- Methods of Application : The process involves the use of a cavity-bound photoredox catalyst, which preassociates the substrates, leading to significantly shortened reaction times . A pillar[5]arene serves as the cavity and phenothiazine as a catalyst in the reductive dehalogenation of aliphatic bromides .
- Results or Outcomes : The reactions proceeded with up to 3.8 times higher yield compared with regular phenothiazine catalysts .
-
Application in the Production of Other Chemical Compounds
- Scientific Field : Organic Synthesis
- Summary of the Application : 5-Bromopentanenitrile can be used as a starting material in the synthesis of other chemical compounds . Its bromine atom makes it a good candidate for various substitution reactions.
- Results or Outcomes : The outcome of these reactions would be the formation of a new compound, with the bromine atom of 5-Bromopentanenitrile replaced by the nucleophile .
-
Application in the Synthesis of Alkyl Halides
- Scientific Field : Organic Chemistry
- Summary of the Application : 5-Bromopentanenitrile is used in the synthesis of alkyl halides . Alkyl halides are a class of organic compounds that contain a halogen atom (in this case, bromine) bonded to an alkyl group.
- Results or Outcomes : The outcome of these reactions would be the formation of a new alkyl halide, with the bromine atom of 5-Bromopentanenitrile replaced by the nucleophile .
-
Application in the Production of 5-Bromo-pentanoic Acid
- Scientific Field : Organic Chemistry
- Summary of the Application : 5-Bromopentanenitrile is used to produce 5-Bromo-pentanoic acid . This is a simple chemical reaction where the nitrile group (-CN) is hydrolyzed to form a carboxylic acid group (-COOH).
- Results or Outcomes : The outcome of this reaction is the formation of 5-Bromo-pentanoic acid from 5-Bromopentanenitrile . The yield and purity of the product can vary depending on the reaction conditions.
Safety And Hazards
Eigenschaften
IUPAC Name |
5-bromopentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN/c6-4-2-1-3-5-7/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWWGAKVHCSAEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202487 | |
| Record name | 5-Bromopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromopentanenitrile | |
CAS RN |
5414-21-1 | |
| Record name | 5-Bromovaleronitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5414-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromopentanenitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005414211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5414-21-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8032 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromopentanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.096 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



